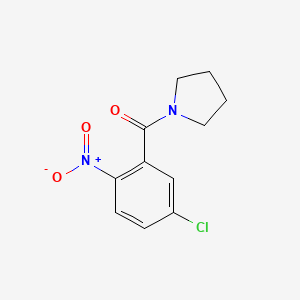
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine is a chemical compound with the molecular formula C11H11ClN2O3 . It has a molecular weight of 254.67 .
Molecular Structure Analysis
The InChI code for 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine is 1S/C11H11ClN2O3/c12-8-3-4-10 (14 (16)17)9 (7-8)11 (15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
“1-(5-Chloro-2-nitrobenzoyl)pyrrolidine” is utilized in organic synthesis as an intermediate for the preparation of more complex chemical compounds. Its reactive nitro group and chloro-substituted benzoyl moiety make it a versatile building block for constructing a wide variety of organic molecules, particularly in the pharmaceutical industry .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its structural features are valuable for creating ligands that can bind to biological targets, potentially leading to the development of new drugs .
Material Science
The compound’s unique properties are explored in material science for the development of novel materials with specific characteristics. For instance, its incorporation into polymers could lead to materials with enhanced durability or specific optical properties .
Analytical Chemistry
“1-(5-Chloro-2-nitrobenzoyl)pyrrolidine” can be used as a standard or reagent in analytical chemistry to help identify or quantify other substances. Its well-defined structure and properties make it suitable for use in techniques such as chromatography or spectroscopy .
Chemical Synthesis Research
Researchers in chemical synthesis may employ this compound to study new synthetic pathways or reactions. It could be used to test the efficiency of new catalysts or to explore the kinetics of chemical transformations .
Biochemistry
In biochemistry, the compound might be used to investigate enzyme-substrate interactions or to probe the mechanisms of biochemical reactions. Its structural elements could mimic certain natural substrates or inhibitors, providing insights into enzyme function .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
While specific future directions for 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine are not available, it’s worth noting that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The versatility of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . This suggests that 1-(5-Chloro-2-nitrobenzoyl)pyrrolidine could potentially be used in the development of new drugs.
Propiedades
IUPAC Name |
(5-chloro-2-nitrophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-3-4-10(14(16)17)9(7-8)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHKTLSLBNQIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-nitrobenzoyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2973938.png)
![2-(4,7-Dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2973940.png)

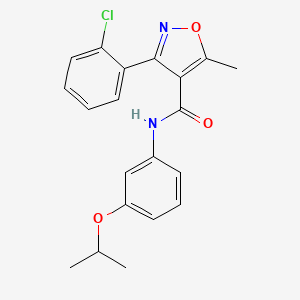

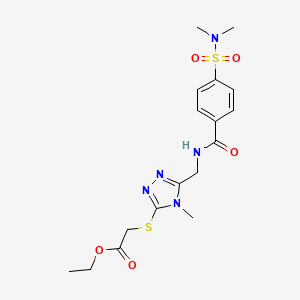
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2973949.png)
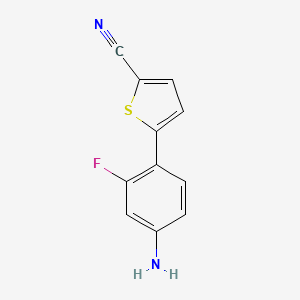
![1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2973952.png)

![4-(pyridin-4-yloxy)-N-(thiophen-2-ylmethyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2973956.png)
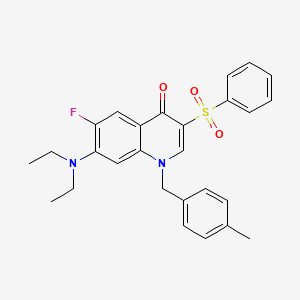

![(2E)-7-fluoro-3-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-inden-1-one](/img/structure/B2973960.png)